molecular formula C6H8O3 B1335757 5-ethoxy-5H-furan-2-one CAS No. 2833-30-9

5-ethoxy-5H-furan-2-one

Cat. No. B1335757
CAS RN: 2833-30-9
M. Wt: 128.13 g/mol
InChI Key: NOZLVOMKFMVAKH-UHFFFAOYSA-N
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Description

5-Ethoxy-5H-furan-2-one is a chemical compound with the molecular formula C6H8O3 . It is a furan derivative, specifically a 5H-furan-2-one with an ethoxy substituent at the 5-position . This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .


Synthesis Analysis

The synthesis of 5-ethoxy-5H-furan-2-one and similar compounds often involves reactions of commercially available furfural with hydrogen peroxide under various conditions . Other synthesis approaches include the condensation reactions of functional derivatives of aliphatic and cyclic compounds . The most promising and environmentally friendly methods are the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .


Molecular Structure Analysis

The molecular structure of 5-ethoxy-5H-furan-2-one is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H8O3 .


Chemical Reactions Analysis

Furanones, including 5-ethoxy-5H-furan-2-one, are known for their high reactivity, which makes it possible to synthesize promising reagents for organic synthesis . A number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes have been widely reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-ethoxy-5H-furan-2-one include a molecular formula of C6H8O3, an average mass of 128.126 Da, and a monoisotopic mass of 128.047348 Da . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 262.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds

    • Field: Organic Chemistry
    • Application: 5-Hydroxyfuran-2(5H)-ones are used in the synthesis of biologically active compounds that have been characterized with antitumor, antiproliferative, antibacterial, fungicidal, antifeedant, and anti-inflammatory effects .
    • Method: The main routes for the preparation of 5-hydroxyfuran-2(5H)-one derivatives include transformations of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, as well as synthetic modifications of furan derivatives .
    • Results: These compounds have shown potential for the treatment of Alzheimer’s disease .
  • Synthesis of Rhodamine Dyes

    • Field: Dye Chemistry
    • Application: Derivatives of 3-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid that contain 5-hydroxyfuran-2(5H)-one ring have been used in the synthesis of rhodamine dyes .
    • Method: The synthesis involves the use of 2-oxocarboxylic acids as precursors .
    • Results: The resulting rhodamine dyes have applications in various fields, including biological staining, dye lasers, and fluorescence microscopy .
  • Oxidation of Furan

    • Field: Green Chemistry
    • Application: 5-Hydroxy-2(5H)-furanone is produced from the oxidation of furan, a versatile intermediate in the synthesis of several bioactive compounds .
    • Method: The oxidation of furan is catalyzed by a titanium silicate molecular sieve (TS-1), using dilute hydrogen peroxide (25%) as an oxidizing agent .
    • Results: The process results in high yields of 5-hydroxy-2(5H)-furanone .
  • Platform Chemical for Bio-Based Four Carbon Chemicals

    • Field: Green Chemistry
    • Application: 5-Hydroxy-2(5H)-furanone (5H5F) is a versatile platform for the synthesis of industrial chemicals with a four-carbon backbone like maleic acid, 1,4-butanediol, gamma-butyrolactone and pyrrolidones .
    • Method: 5H5F was synthesized by oxidation of furfural at room temperature in the presence of a TS-1 catalyst with 92% yield . As a platform chemical, 5H5F was reactive under mild conditions due to the electrophilicity of the carbon atom attached to the hydroxyl group .
    • Results: Oxidation, reduction, and reductive aminolysis of 5H5F using supported metal catalysts produced industrial C4 chemicals in high yield .
  • Synthesis of γ-Butyrolactone

    • Field: Green Chemistry
    • Application: Selective hydrodeoxygenation of 5-hydroxy-2(5H)-furanone (HFO) derived from furfural oxidation to γ-butyrolactone (GBL) provides a sustainable alternative to the petroleum-based process for γ-butyrolactone production .
    • Method: Furfural is first converted to HFO through selective photocatalytic oxidation by using air oxygen . HFO is further converted to GBL through hydrodeoxygenation over noble-metal nanoparticles on mesoporous Nb–Zr mixed oxides .
    • Results: The catalytic properties of M/Nb–Zr mixed oxides (M = Pt, Ir, Ru, Rh, and Pd) are related to the composition of support and active metal . The incorporation of zirconia into matrices improves the thermal stability of mesoporous mixed oxides and increases the amounts of surface acid, which contributes to its catalytic selectivity to GBL .
  • Electrocatalytic Oxidation of Furfural

    • Field: Electrochemistry
    • Application: The electrocatalytic oxidation of renewable furfural to produce the key bioactive intermediate 5-hydroxy-2(5H)-furanone (HFO) is a strategy for biomass valorization .
    • Method: The process uses H2O as the oxygen source .
    • Results: This method provides an efficient strategy for biomass valorization .
  • Bio-Based Four Carbon Chemicals

    • Field: Green Chemistry
    • Application: 5-Hydroxy-2(5H)-furanone (5H5F) is a versatile platform for the synthesis of industrial chemicals with a four-carbon backbone like maleic acid, 1,4-butanediol, gamma-butyrolactone and pyrrolidones .
    • Method: 5H5F was synthesized by oxidation of furfural at room temperature in the presence of a TS-1 catalyst with 92% yield . As a platform chemical, 5H5F was reactive under mild conditions due to the electrophilicity of the carbon atom attached to the hydroxyl group .
    • Results: Oxidation, reduction, and reductive aminolysis of 5H5F using supported metal catalysts produced industrial C4 chemicals in high yield .
  • Electrocatalytic Oxidation of Furfural

    • Field: Electrochemistry
    • Application: The electrocatalytic oxidation of renewable furfural to produce the key bioactive intermediate 5-hydroxy-2(5H)-furanone (HFO) is a strategy for biomass valorization .
    • Method: The process uses H2O as the oxygen source .
    • Results: This method provides an efficient strategy for biomass valorization .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure to 5-ethoxy-5H-furan-2-one . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-ethoxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-8-6-4-3-5(7)9-6/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLVOMKFMVAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391143
Record name 5-ethoxy-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-5H-furan-2-one

CAS RN

2833-30-9
Record name 5-Ethoxy-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2833-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-5H-furan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002833309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-ethoxy-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-5H-furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2(5H)-Furanone, 5-ethoxy
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2833-30-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LK Geisler - 2002 - search.proquest.com
… (-)-5-Benzyloxymethyl-5-ethoxy-5H-furan-2-one has been synthesized using chromium … -benzyloxymethyl-5-ethoxy-5H-furan-2-one. Benzyloxymethyl-5-ethoxy-5H-furan-2-one was also …
Number of citations: 2 search.proquest.com
LS Hegedus, L Geisler, AG Riches… - The Journal of …, 2002 - ACS Publications
Butenolides 5a and 13 were used as optically active templates in the de novo synthesis of 4‘-disubstituted nucleoside analogues. The butenolides were reduced and acylated in situ to …
Number of citations: 12 pubs.acs.org
S Inoue, K Yokota, H Tatamidani, Y Fukumoto… - Organic …, 2006 - ACS Publications
… Mise reported that the Rh-catalyzed carbonylation of diphenylacetylene in ethanol gives a 5-ethoxy-5H-furan-2-one derivative as the main product, along with a small amount of 2,3-…
Number of citations: 25 pubs.acs.org
S Quintero-Duque, KM Dyballa, I Fleischer - Tetrahedron Letters, 2015 - Elsevier
Carbonyl compounds represent an important class of synthetic intermediates in organic chemistry with growing industrial significance. Among the plethora of methods available for their …
Number of citations: 61 www.sciencedirect.com
U Maran, S Slid - Artificial Intelligence Review, 2003 - Springer
A multi-linear (ML) and artificial neural network (ANN) approaches have been used to derive quantitativestructure-activity relationships (QSAR) between the genotoxicity (mutagenicity) …
Number of citations: 30 link.springer.com
F Ziyanak, M Kuş, L Artok - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
… For example, Mise reported that the Rh-catalysed carbonylation of internal alkynes in ethanol gave a 5-ethoxy-5H-furan-2-one derivative as the main product.3 The carbonylation of …
Number of citations: 6 onlinelibrary.wiley.com
O Piccolo, S Paganelli - Carbon Monoxide in Organic Synthesis …, 2021 - Wiley Online Library
In this chapter, processes of great industrial interest such as rhodium‐catalyzed hydroformylation and carbonylation are discussed. Much has been written on these reactions, and it …
Number of citations: 4 onlinelibrary.wiley.com
J Zhang, KD Sarma, TT Curran… - The Journal of …, 2005 - ACS Publications
Lewis acid catalyzed addition of active methylene compounds to mucochloric acid (1) and mucobromic acid (2) affording Knoevenagel aldol adducts, γ-substituted γ-butenolides, has …
Number of citations: 47 pubs.acs.org

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